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Compound of Interest

Compound Name: AM-2099

Cat. No.: B15586077

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo target
engagement studies of AM-2099, a potent and selective inhibitor of the voltage-gated sodium
channel Navl.7. The provided information is intended to guide researchers in designing and
executing experiments to verify the interaction of AM-2099 with its intended target in a living

organism.

Overview of AM-2099

AM-2099 is a sulfonamide-based small molecule that acts as a potent and selective inhibitor of
the Nav1l.7 sodium channel.[1][2] Nav1.7 is a genetically validated target for pain, and its
inhibition is a promising therapeutic strategy for the treatment of various pain states.
Understanding the extent and duration of Nav1.7 channel occupancy by AM-2099 in vivo is
critical for establishing a clear relationship between target engagement, pharmacokinetics (PK),
and pharmacodynamics (PD).

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for AM-2099.

Table 1: In Vitro Potency and Selectivity of AM-2099

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15586077?utm_src=pdf-interest
https://www.benchchem.com/product/b15586077?utm_src=pdf-body
https://www.benchchem.com/product/b15586077?utm_src=pdf-body
https://www.benchchem.com/product/b15586077?utm_src=pdf-body
https://www.benchchem.com/product/b15586077?utm_src=pdf-body
https://www.medchemexpress.com/AM-2099.html
https://www.abmole.com/products/am-2099.html
https://www.benchchem.com/product/b15586077?utm_src=pdf-body
https://www.benchchem.com/product/b15586077?utm_src=pdf-body
https://www.benchchem.com/product/b15586077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Target IC50 (pM) Selectivity vs. Nav1.7
Human Nav1.7 0.16 -

Navl.1 >100-fold

Navl.2 >100-fold

Navl1.3 >100-fold

Navl.4 >100-fold

Navl.5 >100-fold

Navl1.6 >100-fold

Nav1.8 >100-fold

hERG >30 >187-fold

Data sourced from MedChemExpress.[1]

Table 2: Pharmacokinetic Parameters of AM-2099

) Volume of )
Species Total Clearance o Half-life (t1/2)
Distribution (Vdss)
Rat Low Moderate Moderate
Dog Very Low Low 18 hours

Data sourced from MedChemExpress.[1]

Table 3: In Vivo Pharmacodynamic Effect of AM-2099

Species

Model

Dose (mg/kg) Effect

Mouse (C57BL/6)

Histamine-induced

scratching

Statistically significant
60 reduction in scratching

bouts
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Data sourced from MedChemExpress.[3]

Signaling Pathway and Mechanism of Action

AM-2099 exerts its pharmacological effect by blocking the influx of sodium ions through the
Navl.7 channel, which is crucial for the generation and propagation of action potentials in
sensory neurons. By inhibiting Nav1.7, AM-2099 reduces the excitability of these neurons,
thereby dampening the transmission of pain signals.

Sensory Neuron

inhibits
AM-2099

Click to download full resolution via product page

Caption: Mechanism of action of AM-2099 in sensory neurons.

Experimental Protocols

The following are detailed protocols for assessing the in vivo target engagement of AM-2099.
These protocols are based on methodologies commonly employed for evaluating Nav1.7
inhibitors.

Animal Model and Dosing

A common model for assessing the in vivo efficacy of Nav1.7 inhibitors is the histamine-
induced scratching model in mice.

¢ Animals: Male C57BL/6 mice, 8-10 weeks old.

e Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access
to food and water.
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» Acclimation: Acclimate animals for at least 3 days prior to the experiment.
o Formulation: Prepare AM-2099 in a suitable vehicle (e.g., 0.5% methylcellulose in water).

e Dosing: Administer AM-2099 orally (p.o.) at doses of 5, 20, and 60 mg/kg.[3] A vehicle
control group should be included.

Histamine-Induced Scratching Assay

This assay provides an indirect measure of target engagement by assessing the
pharmacodynamic effect of AM-2099.

e Procedure:

[¢]

Dose mice with AM-2099 or vehicle 120 minutes prior to histamine administration.[3]

o Inject 50 pL of histamine (100 pg/mL in saline) intradermally into the rostral back of the
mice.

o Immediately after injection, place the mice in individual observation chambers.
o Videotape the behavior of the mice for a 30-minute period.

o An observer blinded to the treatment groups should count the number of scratching bouts
directed towards the injection site. A scratching bout is defined as one or more rapid
movements of the hind paw towards the injection site.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo target engagement study.
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Caption: Workflow for the histamine-induced scratching assay.
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Direct Target Engagement Methodologies

While the histamine-induced scratching assay provides a pharmacodynamic readout, more
direct methods can be employed to measure target engagement at the molecular level. These
methods are crucial for confirming that the observed pharmacological effect is a direct result of
AM-2099 binding to Nav1.7.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in tissues and organs from
preclinical animal models.[4] It relies on the principle that drug binding stabilizes the target
protein, leading to a shift in its thermal denaturation profile.

e Protocol Outline:

o

Dose animals with AM-2099 at various concentrations and time points.
o Collect tissues of interest (e.g., dorsal root ganglia).

o Prepare tissue lysates.

o Heat the lysates at a range of temperatures.

o Separate soluble and aggregated proteins by centrifugation.

o Analyze the amount of soluble Navl1.7 at each temperature using methods like Western
blotting or mass spectrometry.

o A shift in the melting curve in the AM-2099-treated group compared to the vehicle group
indicates target engagement.

Fluorescence Polarization Microscopy

This technique can be used to quantify target occupancy of unlabeled drugs at a cellular
resolution through competitive binding with a fluorescently labeled probe.[5]

e Protocol Outline:

o Develop a fluorescently labeled companion imaging probe (CIP) that binds to Nav1.7.
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Administer AM-2099 to the animal model.

[e]

Introduce the CIP to cells or tissues.

o

[¢]

Use fluorescence polarization microscopy to measure the binding of the CIP to Nav1.7.

[e]

The displacement of the CIP by AM-2099 will result in a change in fluorescence
polarization, allowing for the quantification of target engagement.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for
researchers investigating the in vivo target engagement of AM-2099. By combining
pharmacodynamic readouts with direct target engagement methodologies, a thorough
understanding of the relationship between drug exposure, target binding, and efficacy can be
established. This is a critical step in the preclinical development of AM-2099 as a potential
therapeutic agent for pain.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15586077?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

